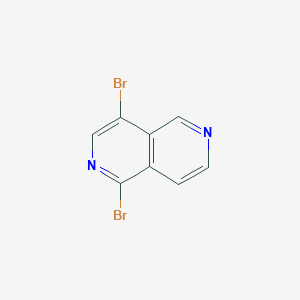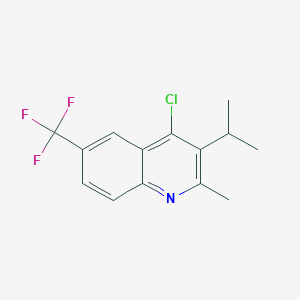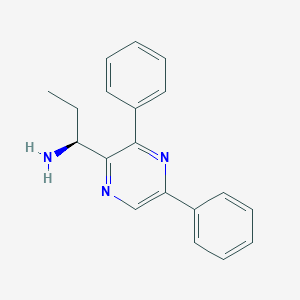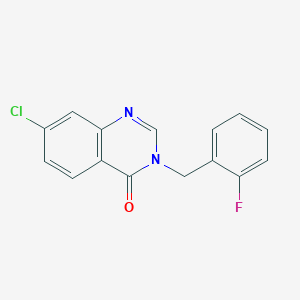
6-Anilino-7-chloroquinazoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Anilino-7-chloroquinazoline-5,8-dione is a synthetic organic compound with the molecular formula C₁₄H₈ClN₃O₂. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-7-chloroquinazoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like benzene. The mixture is stirred at room temperature, and the product is isolated by filtration and purified using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Anilino-7-chloroquinazoline-5,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles.
Oxidation and Reduction: The quinazoline ring can undergo redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Anilino-7-chloroquinazoline-5,8-dione involves its interaction with cellular targets such as enzymes and receptors. It is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: Another quinazoline derivative with anticancer properties.
6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Known for its ability to inhibit cell cycle progression.
Uniqueness
6-Anilino-7-chloroquinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its anilino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
740854-81-3 |
|---|---|
Formule moléculaire |
C14H8ClN3O2 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
6-anilino-7-chloroquinazoline-5,8-dione |
InChI |
InChI=1S/C14H8ClN3O2/c15-10-12(18-8-4-2-1-3-5-8)13(19)9-6-16-7-17-11(9)14(10)20/h1-7,18H |
Clé InChI |
MAISSZOJEIDTHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)C3=NC=NC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)


![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)


![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)

